molecular formula C49H29F3NO5PS B1523535 (S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide CAS No. 1160869-97-5

(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide

Cat. No. B1523535
M. Wt: 831.8 g/mol
InChI Key: CMBHAQHNIGEHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide (abbreviated S-BBA-TFP) is a type of phosphoramide compound that has been used in a wide range of scientific research applications. It has been used to study the mechanisms of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific research applications

Catalysis and Organic Synthesis

(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide has been explored in the field of catalysis and organic synthesis. For instance, it's utilized in the palladium-catalyzed amination of aromatic bromides and α-arylation of ketones, showing conversions rivaling or exceeding those with BINAP (Doherty et al., 2008).

Material Science and Nanotechnology

This compound is significant in material science, particularly in the development of organic transistors. It's part of the synthesis process of molecules with a tetraceno[2,3-b]thiophene and anthra[2,3-b]thiophene core, which are investigated for their thin-film transistor mobility (Tang et al., 2008).

Supramolecular Chemistry

In supramolecular chemistry, this compound contributes to understanding molecular rotors and their dynamics in different crystal forms. Studies involve single crystal X-ray diffraction and variable-temperature CPMAS (13)C NMR experiments to observe molecular rotational dynamics (O'Brien et al., 2010).

Asymmetric Synthesis

The compound plays a role in the enantiospecific syntheses of congested atropisomers, particularly in creating binaphthyl bis(aryne) atropisomers. These atropisomers have been prepared enantiospecifically in high enantiomeric purity and are significant for creating polycyclic aromatic hydrocarbon atropisomers (Dauvergne et al., 2022).

Photoluminescence and Electroluminescence

The compound is involved in the study of electroluminescence and excimer formation dynamics. This includes the investigation of photoluminescence in the solid state and in solution, and electrogenerated chemiluminescence measurements for organic nanoparticles (Suk et al., 2011).

properties

IUPAC Name

N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H29F3NO5PS/c50-49(51,52)60(55,56)53-59(54)57-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)58-59)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28H,(H,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBHAQHNIGEHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=C1C=CC=CC1=CC1=CC=CC=C19)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H29F3NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide
Reactant of Route 2
(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide
Reactant of Route 3
(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide
Reactant of Route 4
(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide
Reactant of Route 5
(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide
Reactant of Route 6
(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.